Azido-PEG5-amine

Descripción

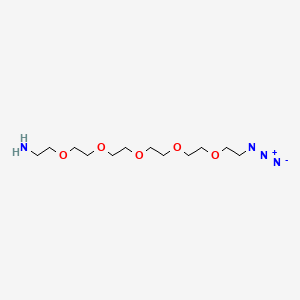

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine (CAS: 516493-93-9) is a polyethylene glycol (PEG)-based bifunctional compound containing an azide (-N₃) and a primary amine (-NH₂) group. Its structure comprises a 17-carbon chain with five ethylene oxide (EO) units (PEG5 spacer) and terminal reactive groups. Key properties include:

- Molecular formula: C₁₂H₂₆N₄O₅

- Molecular weight: 306.36 g/mol

- Physical state: Liquid with a density of 1.10 g/mL and refractive index of 1.473

- Storage: 2–8°C (flammable liquid, flash point: 110°C)

- Applications: Bioconjugation (e.g., click chemistry), PROTAC synthesis, and luminescent probe development .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPBRIZYFJFLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619582 | |

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516493-93-9 | |

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Partial Reduction of Diazido-PEG Precursor via Staudinger-Type Reaction

The primary synthetic route involves the selective reduction of one azide group in 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane (CAS 356046-26-9) using triphenylphosphine (PPh₃) under acidic conditions. This method, patented by GE Healthcare, achieves a 95% yield through precise stoichiometric control.

Reaction Mechanism

The Staudinger reaction facilitates the conversion of an azide to a primary amine via intermediate formation of an iminophosphorane. In this case, the reduction terminates at the amine stage due to the use of substoichiometric PPh₃ (73 mmol PPh₃ per 75 mmol diazido-PEG), preventing over-reduction. The reaction proceeds as follows:

$$

\text{1,17-Diazido-PEG} + \text{PPh₃} \xrightarrow{\text{HCl}} \text{17-Azido-PEG-1-amine} + \text{Ph₃P=N₂} \uparrow

$$

Procedure

- Reaction Setup : A suspension of 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane (25 g, 75 mmol) in 5% HCl (200 mL) is vigorously stirred.

- Reagent Addition : A solution of PPh₃ (19.2 g, 73 mmol) in diethyl ether (150 mL) is added dropwise over 3 hours at room temperature.

- Stirring : The biphasic mixture is stirred for 24 hours to ensure complete conversion.

- Work-Up :

- Phase separation and extraction of the aqueous layer with dichloromethane (3 × 40 mL).

- Basification of the aqueous phase to pH 12 using KOH to precipitate residual phosphine oxides.

- Concentration and dissolution of the product in dichloromethane, followed by drying (Na₂SO₄) and solvent removal.

The crude product is obtained as a yellow oil (22 g, 95% yield) and verified via electrospray ionization mass spectrometry (ESI-MS) ($$ \text{MH}^+ $$ calculated: 307.19; observed: 307.4).

Alternative Synthetic Strategies

While the Staudinger reduction dominates industrial synthesis, theoretical alternatives include:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Functionalization of amine-terminated PEG with azides. However, this method is less documented for this specific compound.

- Direct Amination of PEG Backbones : Introducing azide and amine groups sequentially via tosylation and nucleophilic substitution. Challenges include regioselectivity and purification complexities.

Current literature lacks experimental validation of these approaches, underscoring the efficiency of the Staudinger method.

Reaction Optimization and Critical Parameters

Stoichiometric Control

The 0.97:1 molar ratio of PPh₃ to diazido-PEG ensures mono-reduction, as excess PPh₃ could lead to diamine byproducts. Kinetic studies suggest the reaction ceases at the amine stage due to steric hindrance from the PEG chain.

Solvent System

The biphasic ether/water system enhances reaction homogeneity and facilitates post-reaction phase separation. Ether minimizes side reactions by dissolving PPh₃, while aqueous HCl protonates the intermediate iminophosphorane.

Temperature and Time

Conducted at 20°C for 24 hours, the reaction balances speed and selectivity. Elevated temperatures risk byproduct formation, while shorter durations (<18 hours) result in incomplete conversion.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Commercial batches (e.g., Sigma-Aldrich, Catalog No. 901155-5G) report >98% purity via HPLC, with residual solvents (ether, dichloromethane) below ICH limits.

Data Summary Table: Synthesis Parameters for 17-Azido-3,6,9,12,15-Pentaoxaheptadecan-1-Amine

Mecanismo De Acción

The mechanism of action of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine primarily involves its reactivity with alkynes in click chemistry reactions. The azide group participates in a cycloaddition reaction with alkynes, facilitated by copper(I) catalysts, to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

- Molecular formula : C₁₂H₂₄N₆O₅

- Molecular weight : 332.36 g/mol

- Key differences : Contains two terminal azide groups instead of one azide and one amine.

- Applications : Primarily used in crosslinking reactions (e.g., polymer networks) due to dual azide reactivity .

11-Azido-3,6,9-trioxaundecan-1-amine (Azide-PEG3-amine)

PEG Chain Length Variants

*Note: Molecular weights estimated based on PEG chain extensions.

Reactivity and Stability

- Azide vs. Amine Reactivity :

- Stability :

Commercial Availability and Pricing

Bioconjugation Efficiency

- In a study by Goswami et al., the target compound demonstrated 92% yield in coupling with biotin-ONp, outperforming shorter PEG analogs in solubility-driven reactions .

- Luminescent probes : Folic acid-conjugated terbium complexes using this compound showed higher cellular uptake due to PEG5-mediated stealth properties .

Limitations

- Steric hindrance : The long PEG chain may reduce binding efficiency in small-molecule conjugates compared to Azide-PEG3-amine .

Actividad Biológica

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, also known as N3-PEG5-NH2, is a heterobifunctional polyethylene glycol (PEG) derivative characterized by its azide and amine functional groups. Its molecular formula is C12H26N4O5, and it has a molecular weight of 306.36 g/mol. This compound has garnered attention in various fields due to its unique properties that facilitate biological applications, particularly in bioconjugation and drug delivery systems.

The compound features multiple ether linkages that enhance its solubility in aqueous environments. Its azide group allows for participation in click chemistry reactions, particularly with alkynes, forming stable triazole linkages. This reactivity is crucial for creating bioconjugates and other functionalized biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H26N4O5 |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 516493-93-9 |

| Solubility | High in aqueous media |

The primary mechanism by which 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine exerts its biological activity is through its reactivity in click chemistry. The azide group undergoes cycloaddition reactions with alkynes, facilitated by copper(I) catalysts to form stable triazole compounds. This specificity and efficiency make it an invaluable tool for bioconjugation applications.

Applications in Biological Research

1. Bioconjugation:

The compound serves as a linker in the synthesis of bioconjugates due to its ability to form stable triazole linkages with various biomolecules. This property is exploited in the development of antibody-drug conjugates (ADCs), where the azide group can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

2. Drug Delivery Systems:

In drug delivery applications, 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine enhances the solubility and stability of therapeutic agents. Its PEGylation properties allow for prolonged circulation time in the bloodstream and reduced immunogenicity.

3. Fluorescent Labeling:

The compound is utilized for labeling biomolecules for imaging and tracking purposes in cellular studies. The azide group can be conjugated with fluorescent dyes via click chemistry.

4. Targeted Protein Degradation:

It is also being explored for use in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade specific proteins within cells.

Case Studies

Several studies have highlighted the utility of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine in various applications:

- Study on Antibody Conjugation: A recent study demonstrated the successful conjugation of this compound with monoclonal antibodies to create ADCs that effectively targeted tumor cells while minimizing off-target effects.

- Drug Delivery Research: Research indicated that PEGylated formulations incorporating this compound showed enhanced bioavailability and therapeutic efficacy compared to non-PEGylated counterparts.

Q & A

Q. How is the compound integrated into stimuli-responsive materials, and what experimental pitfalls exist?

- Methodological Answer : Its amine-azide duality enables pH- or redox-responsive linkages. However, azide reduction (e.g., by intracellular glutathione) can prematurely cleave bonds. Controlled release studies using UV-vis spectroscopy and LC-MS validate stability under simulated physiological conditions .

Comparative Synthesis Data

| Parameter | Method | Method |

|---|---|---|

| Solvent | THF | Aqueous HCl/Et2O |

| Catalyst | Et3N | Triphenylphosphine |

| Reaction Time | 12 hours | 3 hours (dropwise addition) |

| Yield | 92% | 85% |

| Purification | Silica gel chromatography | Flash chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.